molecular formula C15H16N4O3S B5548489 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No.: B5548489
M. Wt: 332.4 g/mol
InChI Key: BUULRZVRYYZMSN-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.09431156 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

A range of synthetic methodologies for derivatives of thiadiazole and benzoxazole compounds have been developed, showing the versatility of these compounds in chemical synthesis. One approach involves carbodiimide condensation catalysis, offering a convenient and fast method for preparing novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, which are then characterized by IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Antitumor and Anti-inflammatory Activities

Derivatives of thiadiazole and benzoxazole have been evaluated for their biological activities, including antitumor and anti-inflammatory effects. For instance, certain N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides exhibit potent antiproliferative activity against human cervical and lung cancer cell lines, indicating their potential as antitumor agents (Wu et al., 2017). Additionally, benzothiazole/benzoxazole derivatives have shown significant in vitro and in vivo anti-inflammatory activity, as well as p38α MAP kinase inhibition, highlighting their therapeutic potential (Tariq et al., 2018).

Antimicrobial and Antioxidant Properties

The exploration of thiadiazole and benzoxazole compounds extends to their antimicrobial and antioxidant properties. A study on heterocycles incorporating a thiadiazole moiety against the cotton leafworm and various bacterial strains showed significant bioactivity, suggesting these compounds as potential agricultural pesticides (Fadda et al., 2017). Additionally, the antioxidant activity of newly synthesized macrocycles constrained with thiadiazole and triazole rings has been reported, indicating their efficiency in vitro compared to standard antioxidants (Kumar et al., 2012).

Insecticidal Activities

Some novel thiadiazole derivatives have been investigated for their insecticidal activities, showing promising results against pests like Plutella xylostella L. and Culex pipiens pallens. This demonstrates the potential of thiadiazole compounds in the development of environmentally benign pest regulators (Wang et al., 2011).

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-15(2,3)12-17-18-13(23-12)16-11(20)8-19-9-6-4-5-7-10(9)22-14(19)21/h4-7H,8H2,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUULRZVRYYZMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.